molecular formula C12H14ClNO4 B13683914 Diethyl 2-(2-Chloro-3-pyridyl)malonate

Diethyl 2-(2-Chloro-3-pyridyl)malonate

Cat. No.: B13683914
M. Wt: 271.69 g/mol
InChI Key: ZBQOWLJYCUGSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(2-Chloro-3-pyridyl)malonate is a malonic acid derivative featuring a 2-chloro-3-pyridyl substituent. Such compounds are commonly used as intermediates in pharmaceutical synthesis due to their versatility in forming carbon-carbon bonds .

Key structural characteristics:

  • Core structure: Propanedioic acid diethyl ester backbone.
  • Substituent: 2-Chloro-3-pyridyl group, which introduces electronic and steric effects influencing reactivity and applications.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

diethyl 2-(2-chloropyridin-3-yl)propanedioate

InChI

InChI=1S/C12H14ClNO4/c1-3-17-11(15)9(12(16)18-4-2)8-6-5-7-14-10(8)13/h5-7,9H,3-4H2,1-2H3

InChI Key

ZBQOWLJYCUGSIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N=CC=C1)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-Chloro-3-pyridyl)malonate typically involves the alkylation of diethyl malonate with 2-chloro-3-pyridinecarboxaldehyde. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2-Chloro-3-pyridyl)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine alcohols.

Scientific Research Applications

Diethyl 2-(2-Chloro-3-pyridyl)malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of Diethyl 2-(2-Chloro-3-pyridyl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name Substituent Synthesis Method Key Applications/Properties References
Diethyl 2-(2-Chloro-3-pyridyl)malonate 2-Chloro-3-pyridyl Likely MCR or amine condensation (inferred) Pharmaceutical intermediate; potential for heterocyclic drug synthesis
Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate 3-Chloro-5-(trifluoromethyl)pyridyl Not specified Intermediate for agrochemicals or fluorinated drugs
Diethyl 2-((2-chloro-3-pyridyl)amino)methylene)malonate 2-Chloro-3-pyridylamino-methylene Amine condensation Precursor for bioactive heterocycles
Diethyl 2-(2-phenylacetyl)malonate Phenylacetyl Reaction of phenylacetic acid with diethyl malonate Intermediate in β-lactam antibiotics
Dimethyl 2-(2,4-diamino-3-cyanochromeno[2,3-b]pyridin-5-yl)malonate Chromeno[2,3-b]pyridine Multicomponent reaction (salicylaldehyde, malononitrile, dimethyl malonate) Antimicrobial agents; high yield (90%)
Diethyl [1-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)-1-(methylthio)]methylene]malonate Imidazo[1,2-a]pyridine Michael addition Antimicrobial activity

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, cyano, trifluoromethyl) enhance reactivity in nucleophilic substitutions .
  • Bulkier substituents (e.g., chromeno-pyridine) may reduce solubility but improve biological activity .

Physical-Chemical Properties

Table 2: Physical State and Solubility
Compound Name Physical State (RT) Solubility Notes References
Diethyl malonate (parent compound) Liquid Soluble in organic solvents (ethanol, ether) Baseline for comparison
This compound Likely liquid or low-melting solid Moderate solubility in polar solvents (DMSO, ethanol) Inferred from analogues
Dimethyl 2-(chromeno-pyridinyl)malonate Solid (mp 197–198°C) Poor solubility in water; soluble in DMSO High crystallinity due to aromatic rings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.